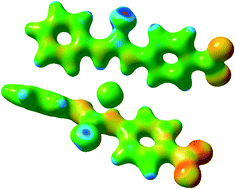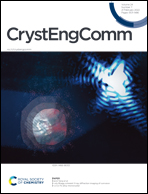Electron density distribution studies as a tool to explore the behaviour of thiourea-based anion receptors†
CrystEngComm Pub Date: 2015-02-25 DOI: 10.1039/C5CE00213C
Abstract
Building on previous studies of anion-receptor complexes based on a urea scaffold substituted symmetrically with electron-withdrawing nitro groups, the electron density distribution in an analogous thiourea receptor complex and the related asymmetrically substituted urea and thiourea receptors are described. On this basis it is possible to probe both the effect of changing the receptor core from a urea to a thiourea moiety and that of asymmetrical substitution of the receptor molecule. These modifications are shown to significantly alter the anion binding properties, solid-state packing and electron density distribution in the anion-receptor complexes.

Recommended Literature
- [1] Modification of multi-wall carbon nanotube surfaces with poly(amidoamine) dendrons: Synthesis and metal templating†
- [2] A direct ammonium carbonate fuel cell with an anion exchange membrane†
- [3] Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway†
- [4] Cp*Rh(iii)-catalyzed C(sp3)–H alkylation of 8-methylquinolines in aqueous media†
- [5] Reduction of water-mediated repulsion drives poly(N-vinylcaprolactam) collapse upon heating†
- [6] Preparation of graphene oxide by cyanuric chloride as an effective and non-corrosive oxidizing agent†
- [7] Artificial and wearable albumen protein memristor arrays with integrated memory logic gate functionality†
- [8] An improvement in scanning electrochemical microscopy based on a plasmon-accelerated electrochemical reaction†
- [9] A coarse-grained model of ionic liquid crystals: the effect of stoichiometry on the stability of the ionic nematic phase†
- [10] Synthesis and solution thermodynamic study of rigidified and functionalised EGTA derivatives†










